

# An In-Depth Technical Guide to the Chemical Structure of Ethylene Chlorophosphite

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Compound of Interest

Compound Name: 2-Chloro-1,3,2-dioxaphospholane

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### **Abstract**

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and reactivity of ethylene chlorophosphite, also known by its IUPAC name, **2-chloro-1,3,2-dioxaphospholane**. This key organophosphorus compound serves as a versatile intermediate in synthetic chemistry, particularly in the phosphitylation of various nucleophiles. This document details experimental protocols for its synthesis and provides a summary of its key physical and spectroscopic properties. Furthermore, a representative reaction protocol is outlined, and the relevant signaling pathways and experimental workflows are visualized.

## **Chemical Structure and Properties**

Ethylene chlorophosphite is a cyclic phosphite ester featuring a five-membered dioxaphospholane ring. The phosphorus(III) center is bonded to two oxygen atoms and one chlorine atom, rendering it a reactive electrophile.

Molecular Formula: C2H4ClO2P

IUPAC Name: 2-chloro-1,3,2-dioxaphospholane

CAS Number: 822-39-9

Molecular Weight: 126.48 g/mol



The key physical properties of ethylene chlorophosphite are summarized in the table below.

Property	Value	Reference
Physical State	Liquid	_
Appearance	Clear, colorless to yellow	
Boiling Point	46-47 °C at 15 mmHg	
Density	1.415 g/mL at 25 °C	
Refractive Index	1.4910 at 20 °C	-

## **Synthesis of Ethylene Chlorophosphite**

The most common method for the synthesis of ethylene chlorophosphite involves the reaction of ethylene glycol with phosphorus trichloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. Alternatively, the reaction can be performed under a stream of inert gas to facilitate the removal of HCI.

# Experimental Protocol: Synthesis from Ethylene Glycol and Phosphorus Trichloride with Pyridine

This protocol is adapted from a literature procedure.[1]

#### Materials:

- Ethylene glycol (9.3 g, 0.15 mol)
- Anhydrous diethyl ether (50 mL)
- Pyridine (22.0 g, 0.28 mol)
- Phosphorus trichloride (20.62 g, 0.15 mol)

#### Procedure:



- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethylene glycol and anhydrous diethyl ether.
- Cool the mixture to -17 to -16 °C using an appropriate cooling bath.
- Add pyridine to the cooled solution.
- Slowly add phosphorus trichloride dropwise to the stirred reaction mixture, maintaining the temperature between -17 and -16 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.
- A precipitate of pyridine hydrochloride will form. Remove the precipitate by filtration under an inert atmosphere.
- The filtrate, an ethereal solution of ethylene chlorophosphite, is then subjected to simple distillation to isolate the pure product.

## **Experimental Protocol: Synthesis with Nitrogen Purging**

This protocol is based on a patented procedure.

#### Materials:

- Phosphorus trichloride (328 g, 2.39 mol)
- Dichloromethane (500 mL)
- Ethylene glycol (124 g, 2.00 mol)

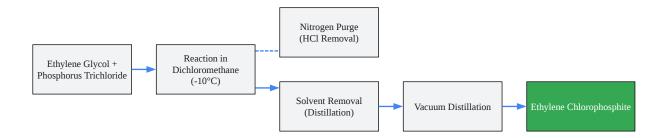
#### Procedure:

- Charge a reaction vessel with phosphorus trichloride and dichloromethane.
- Cool the solution to -10 °C while stirring and continuously bubbling nitrogen through the mixture.



- Add ethylene glycol dropwise to the solution, maintaining the temperature at -10 °C. The rate
  of addition should be controlled to manage the evolution of HCl gas, which is carried away
  by the nitrogen stream.
- After the addition is complete, continue stirring at 0 °C for two hours while maintaining the nitrogen purge.
- Remove the solvent by distillation at atmospheric pressure.
- Purify the crude product by vacuum distillation, collecting the fraction at 46-47 °C / 2.0 kPa.

Logical Relationship of Synthesis:



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Caption: General workflow for the synthesis of ethylene chlorophosphite.

## **Spectroscopic Data**

The following table summarizes the expected spectroscopic data for ethylene chlorophosphite based on data from spectral databases and related compounds.



Spectroscopy	Expected Data	
<sup>1</sup> H NMR	A complex multiplet in the range of 4.2-4.5 ppm, corresponding to the four equivalent protons of the ethylene bridge. The coupling to the phosphorus atom (3JHP) will contribute to the complexity of the signal.	
<sup>13</sup> C NMR	A single resonance expected around 65 ppm for the two equivalent carbon atoms of the ethylene bridge.[2]	
<sup>31</sup> P NMR	A sharp singlet is expected in the region of +170 to +180 ppm.	
FT-IR (cm <sup>-1</sup> )	Characteristic peaks are expected for P-O-C stretching (around 1030 cm <sup>-1</sup> ), C-H stretching (around 2900-3000 cm <sup>-1</sup> ), and P-Cl stretching (around 500 cm <sup>-1</sup> ).	
Mass Spec. (m/z)	The molecular ion peak [M]+ is expected at m/z 126. Fragmentation may involve the loss of a chlorine atom to give a peak at m/z 91.	

## **Reactivity and Applications**

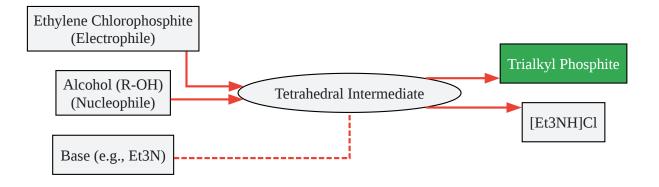
Ethylene chlorophosphite is a valuable phosphitylating agent, reacting readily with a variety of nucleophiles such as alcohols, amines, and thiols. The reaction proceeds via nucleophilic attack at the electrophilic phosphorus center, with the displacement of the chloride ion.

## Representative Reaction: Phosphitylation of an Alcohol

The reaction of ethylene chlorophosphite with an alcohol in the presence of a base yields a trialkyl phosphite.

Reaction Signaling Pathway:





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